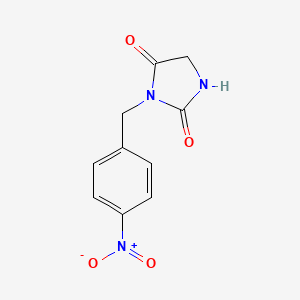

3-(4-Nitrobenzyl)imidazolidine-2,4-dione

Description

Significance of Imidazolidine-2,4-dione Scaffold in Heterocyclic Chemistry

The imidazolidine-2,4-dione ring system, commonly known as hydantoin (B18101), is a five-membered heterocyclic scaffold that holds a privileged position in medicinal chemistry. nih.gov Its structure, featuring two nitrogen atoms in a five-membered ring with two carbonyl groups, provides a versatile framework for chemical modification. The hydantoin core contains two hydrogen bond donors and two hydrogen bond acceptors, which allows for diverse interactions with biological targets. nih.govresearchgate.netnih.gov

This structural versatility is a key reason for the wide range of pharmacological activities exhibited by its derivatives. researchgate.net Historically and currently, compounds containing the imidazolidine-2,4-dione moiety have been instrumental in treating a variety of conditions. nih.govresearchgate.net Well-known pharmaceuticals such as Phenytoin (B1677684) (an anticonvulsant), Nitrofurantoin (an antibiotic), and Enzalutamide (an anti-cancer agent) are all built upon this core structure, underscoring its importance in drug discovery. nih.govsrrjournals.com The broad spectrum of biological activities associated with hydantoin derivatives includes:

Anticonvulsant nih.govresearchgate.net

Antiarrhythmic nih.govresearchgate.net

Anticancer nih.govscialert.netwisdomlib.org

Antimicrobial and Antifungal nih.govresearchgate.net

Anti-inflammatory nih.govwisdomlib.org

Antidiabetic nih.govresearchgate.net

The synthetic accessibility of the hydantoin scaffold, often through established methods like the Bucherer-Bergs reaction, further enhances its appeal to medicinal chemists, allowing for the creation of large libraries of derivatives for biological screening. srrjournals.com

Table 1: Pharmacological Activities of the Imidazolidine-2,4-dione Scaffold

Activity Description Example Drug (if applicable) Anticonvulsant Used in the treatment of epileptic seizures. Phenytoin Antimicrobial Active against various bacteria and fungi. Nitrofurantoin Anticancer Inhibits the growth and proliferation of cancer cells. Enzalutamide Antiarrhythmic Used to treat abnormal heart rhythms. Ropitoin Anti-inflammatory Reduces inflammation. - Antidiabetic Helps in the management of diabetes. -

Position of 3-(4-Nitrobenzyl)imidazolidine-2,4-dione within the Broader Class of Imidazolidine-2,4-dione Derivatives

The diverse biological activities of hydantoins are achieved through the strategic placement of various substituents on the core ring. The primary points for substitution are the N-1 and N-3 nitrogen atoms and the C-5 carbon atom. nih.govsrrjournals.com this compound is defined by the presence of a 4-nitrobenzyl group attached to the N-3 position of the imidazolidine-2,4-dione ring.

This specific substitution pattern places it within the class of N-3 substituted hydantoins. The nature of the group at this position significantly influences the molecule's physical, chemical, and biological properties. The 4-nitrobenzyl moiety is an important structural motif in medicinal chemistry. ketonepharma.com It is composed of a benzyl (B1604629) group, which can be involved in various non-covalent interactions, and a nitro group. The nitro group is a strong electron-withdrawing group, which can modulate the electronic properties of the entire molecule and participate in specific interactions with biological targets. ketonepharma.com The presence of a nitroaromatic group is a feature of many biologically active compounds. brieflands.comnih.gov

Rationale for Academic Investigation of this compound

The academic investigation into this compound is driven by several key factors. The combination of the proven imidazolidine-2,4-dione scaffold with the biologically significant 4-nitrobenzyl group creates a molecule with considerable potential for novel pharmacological activity.

The 4-nitrobenzyl group itself is a subject of significant research. It is used as a protecting group in organic synthesis and as an intermediate in the preparation of pharmaceuticals. ketonepharma.com Furthermore, nitrobenzyl derivatives have been explored as potential hypoxia-activated prodrugs in cancer therapy. nih.gov The rationale for investigating this specific compound is rooted in the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological properties. The imidazolidine-2,4-dione core provides a platform for a wide range of activities, while the 4-nitrobenzyl group can confer specific targeting capabilities or modulate the compound's activity and pharmacokinetic profile.

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and related heterocyclic structures generally follows several established trajectories in drug discovery and medicinal chemistry.

Synthesis and Derivatization: A primary research direction involves the development of efficient synthetic routes to produce this compound and a variety of its analogs. nih.govresearchgate.net This includes modifying the substituents at other positions of the hydantoin ring (N-1 and C-5) to create a library of related compounds for further study. kg.ac.rs

Biological Screening: Once synthesized, these compounds are subjected to a wide array of biological assays to determine their pharmacological profile. Given the known activities of the parent scaffold and the nitrobenzyl moiety, screening efforts often focus on anticancer, antimicrobial, and anti-inflammatory activities. wisdomlib.orgnih.govwisdomlib.org For instance, research has shown that other imidazolidine-2,4-dione derivatives can act as inhibitors of proteins like Bcl-2, which is a target in cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research is to establish a clear understanding of the relationship between the chemical structure of the derivatives and their biological activity. nih.govnih.gov By systematically altering the structure (e.g., changing the position of the nitro group on the benzyl ring, or replacing it with other substituents) and observing the effect on activity, researchers can identify the key molecular features required for the desired pharmacological effect. brieflands.com This knowledge is vital for the rational design of more potent and selective drug candidates. nih.gov

Mechanism of Action Studies: For compounds that show significant activity, further research is directed at elucidating their precise mechanism of action at the molecular level. This could involve identifying the specific enzymes, receptors, or cellular pathways that the compound interacts with to produce its biological effect.

The study of this compound and its relatives is a dynamic area of research that leverages the proven utility of the hydantoin scaffold to explore new therapeutic possibilities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52532-03-3 |

|---|---|

Molecular Formula |

C10H9N3O4 |

Molecular Weight |

235.20 g/mol |

IUPAC Name |

3-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C10H9N3O4/c14-9-5-11-10(15)12(9)6-7-1-3-8(4-2-7)13(16)17/h1-4H,5-6H2,(H,11,15) |

InChI Key |

RQUXUQHVECQMKF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Nitrobenzyl Imidazolidine 2,4 Dione and Analogous Compounds

Established Synthetic Routes to Imidazolidine-2,4-dione Core Structures

Bucherer-Berg Reaction and its Modifications

The Bucherer-Berg reaction is a cornerstone in the synthesis of 5-substituted and 5,5-disubstituted hydantoins. nih.govwikipedia.org This multicomponent reaction typically involves the treatment of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate. nih.govwikipedia.orgalfa-chemistry.com The reaction can also be initiated from cyanohydrins. wikipedia.org

The mechanism proceeds through the initial formation of an aminonitrile, which then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to yield the hydantoin (B18101) ring. wikipedia.orgalfa-chemistry.com The versatility of this reaction allows for the incorporation of a wide array of substituents at the C-5 position, dictated by the choice of the starting carbonyl compound.

Table 1: Examples of Bucherer-Berg Reaction for Imidazolidine-2,4-dione Synthesis

| Starting Carbonyl | Product | Reagents | Conditions | Yield (%) | Reference |

| Phenylacetone | 5-Methyl-5-benzylhydantoin | NaCN, (NH₄)₂CO₃ | EtOH/H₂O, 60°C, 24h | - | kg.ac.rs |

| Benzophenone | 5,5-Diphenylhydantoin (Phenytoin) | KCN, (NH₄)₂CO₃ | Propylene glycol or acetamide, sealed vessel | 91-96 | jsynthchem.com |

| Various ketones/β-ketoesters | 5,5-Disubstituted hydantoins and spirohydantoins | KCN, (NH₄)₂CO₃ | - | - | kg.ac.rs |

Data for yield was not available in the provided search results for all examples.

Modifications to the classical Bucherer-Bergs conditions have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include the use of ultrasonication and carrying out the reaction in a closed system under a carbon dioxide atmosphere (Hoyer modification). nih.gov

Condensation Reactions for Imidazolidine-2,4-dione Formation

Condensation reactions provide a direct and versatile approach to the imidazolidine-2,4-dione scaffold. A common strategy involves the condensation of an α-dicarbonyl compound, such as benzil (B1666583), with urea (B33335) in the presence of a base. nih.gov This method is historically significant for the synthesis of the anticonvulsant drug phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione). nih.govjsynthchem.com

Another important condensation pathway is the reaction of α-amino acids or their derivatives with urea or isocyanates. nih.govmdpi.com This approach, often referred to as the Read or Urech synthesis, is particularly useful for preparing 5-substituted hydantoins from readily available amino acid precursors. nih.govresearchgate.net The reaction proceeds through the formation of an intermediate ureido acid, which then cyclizes upon heating in an acidic medium to furnish the hydantoin ring. researchgate.net

Table 2: Examples of Condensation Reactions for Imidazolidine-2,4-dione Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |

| Benzil | Urea | 5,5-Diphenylhydantoin | Absolute ethanol (B145695), 30% aq. NaOH | High | nih.gov |

| α-Amino acids | Potassium cyanate (B1221674) | 5-Substituted hydantoins | HCl, heat | Good | researchgate.net |

| C-Arylglycine | Phenyl isocyanate | 3-Phenyl-5-arylimidazolidine-2,4-diones | NaOH (aq), then HCl, reflux | 70-74 | mdpi.comnih.gov |

Approaches Involving Amino Acid Derivatives

The use of amino acids and their derivatives as starting materials offers a powerful and often stereospecific route to chiral hydantoins. As mentioned in the previous section, the reaction of α-amino acids with potassium cyanate (Urech synthesis) is a well-established method. nih.govresearchgate.net

A related and widely employed strategy involves the reaction of α-amino acids or their esters with isocyanates or isothiocyanates. mdpi.com This reaction first forms an N-substituted ureido or thioureido acid (or ester), which then undergoes cyclization to the corresponding 3-substituted hydantoin or thiohydantoin. nih.govmdpi.com This method is particularly valuable for introducing substituents at the N-3 position of the hydantoin ring.

Furthermore, α-amino amides can be cyclized to hydantoins using phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or carbonyldiimidazole. nih.gov This approach allows for the synthesis of a diverse range of hydantoin derivatives, including those prepared on a solid phase for combinatorial library generation. nih.gov

Table 3: Synthesis of Imidazolidine-2,4-diones from Amino Acid Derivatives

| Amino Acid Derivative | Reagent | Product | Key Features | Reference |

| α-Amino acids | Potassium cyanate | 5-Substituted hydantoins | Urech synthesis, acidic cyclization | nih.govresearchgate.net |

| α-Amino acid esters | Isocyanates | 3-Substituted hydantoins | Formation of ureido ester intermediate, basic cyclization | alfa-chemistry.com |

| α-Amino acid amides | Triphosgene | 5-Substituted hydantoins | Can be used for solid-phase synthesis | nih.gov |

| C-Phenylglycine derivatives | Phenyl isocyanate | 3-Phenyl-5-phenylimidazolidine-2,4-dione derivatives | Two-step synthesis via Strecker synthesis of the amino acid | mdpi.com |

Knoevenagel Reaction in Imidazolidine-2,4-dione Synthesis

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be employed in the synthesis of imidazolidine-2,4-dione derivatives, particularly for the preparation of 5-arylidenehydantoins. researchgate.netsigmaaldrich.comwikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound, in this case, the C-5 position of the hydantoin ring, with an aldehyde or ketone in the presence of a basic catalyst. wikipedia.org

The resulting 5-arylidenehydantoins are valuable intermediates that can be further modified, for instance, by reduction of the exocyclic double bond to introduce a 5-benzyl substituent. A variety of bases, such as piperidine (B6355638) or ethanolamine, can be used to catalyze the condensation. wikipedia.org The reaction conditions are generally mild, and the products often precipitate from the reaction mixture, simplifying purification.

Table 4: Knoevenagel Condensation for the Synthesis of 5-Arylidenehydantoins

| Hydantoin | Aldehyde/Ketone | Catalyst | Product | Conditions | Reference |

| Imidazolidine-2,4-dione | Benzaldehyde | Sodium methoxide | 5-Benzylideneimidazolidine-2,4-dione | Methanol, room temperature | ijacskros.com |

| 2,4-Thiazolidinedione | Various aromatic aldehydes | Polyethylene glycol-300 | 5-Arylidenyl 2,4-thiazolidinediones | Moderate temperature | researchgate.net |

| Imidazolidine-2,4-dione | Various benzaldehydes | Ammonium bicarbonate | 5-Arylidenehydantoins | Solvent-free, 90-140°C | tue.nl |

Acylation and Cyclization Strategies

Acylation followed by intramolecular cyclization represents a key strategy for the synthesis of substituted imidazolidine-2,4-diones. This approach is particularly useful for introducing substituents at the N-1 and N-3 positions. For instance, the acylation of an N-substituted urea with an α-haloacetyl halide can lead to an intermediate that cyclizes to form a 1,3-disubstituted hydantoin.

A more sophisticated approach involves the dual activation of Boc-protected dipeptidyl compounds using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine. organic-chemistry.org This method allows for the one-step synthesis of highly substituted chiral hydantoins under mild conditions. organic-chemistry.org The reaction proceeds through the activation of both the amide and the Boc-protecting group, leading to intramolecular cyclization. organic-chemistry.org

Another strategy involves the reaction of 1,3-disubstituted ureas with oxalyl chloride to form 1,3-substituted imidazolidine-2,4,5-triones. nih.gov

Table 5: Acylation and Cyclization Strategies for Imidazolidine-2,4-dione Synthesis

| Starting Material | Reagents | Product | Key Features | Reference |

| Boc-protected dipeptides | Tf₂O, pyridine | Highly substituted chiral hydantoins | One-step synthesis, mild conditions | organic-chemistry.org |

| 1,3-Disubstituted ureas | Oxalyl chloride | 1,3-Substituted imidazolidine-2,4,5-triones | Synthesis of tricarbonyl derivatives | nih.gov |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules, including imidazolidine-2,4-diones, in a single synthetic operation. nih.govwikipedia.org The Bucherer-Berg reaction, discussed earlier, is a classic example of a multicomponent reaction. nih.govwikipedia.org

Modern MCRs for hydantoin synthesis often provide access to diversely substituted products with high atom economy. For instance, a one-pot, three-step procedure has been developed where an aldehyde or ketone is first reacted with liquid ammonia (B1221849) to form an imine. Subsequent addition of trimethylsilyl (B98337) cyanide and then carbon dioxide and a base leads to the formation of 5-substituted or 5,5-disubstituted hydantoins. nih.gov

The Ugi reaction, another prominent MCR, can also be adapted for the synthesis of hydantoins. An efficient two-step Ugi/cyclization sequence has been developed that provides a versatile route to these heterocyclic compounds. alfa-chemistry.com

Table 6: Multicomponent Reactions for Imidazolidine-2,4-dione Synthesis

| Reaction Name/Type | Key Reactants | Product | Key Features | Reference |

| Bucherer-Berg Reaction | Aldehyde/ketone, cyanide source, ammonium carbonate | 5-Substituted/5,5-disubstituted hydantoins | Classic and versatile MCR | nih.govwikipedia.org |

| Modified Bucherer-Bergs | Aldehyde/ketone, liquid ammonia, TMSCN, CO₂, base | 5-Substituted/5,5-disubstituted hydantoins | One-pot, three-step procedure | nih.gov |

| Ugi/Cyclization | - | Hydantoins | Two-step sequence, microwave-assisted cyclization | alfa-chemistry.com |

| Tandem α-amination and α-arylation | Silyl ketene (B1206846) acetal, azocarboxamide | 5,5-Disubstituted hydantoins | Connective synthesis from simple esters | rsc.org |

Details for some reactants in the Ugi/Cyclization reaction were not available in the provided search results.

Specific Synthesis of 3-(4-Nitrobenzyl)imidazolidine-2,4-dione

The introduction of the 4-nitrobenzyl group at the N-3 position of the imidazolidine-2,4-dione (hydantoin) scaffold is a key synthetic step. This can be achieved through direct alkylation or by incorporating the moiety during the initial ring formation.

N-Alkylation with Nitrobenzyl Precursors

A primary and straightforward method for synthesizing this compound is the direct N-alkylation of the parent imidazolidine-2,4-dione ring. This reaction involves the nucleophilic substitution of a 4-nitrobenzyl halide, typically 4-nitrobenzyl chloride or bromide, at the N-3 position of the hydantoin ring.

The reaction is generally carried out in the presence of a base, which deprotonates the N-H of the hydantoin, making it a more potent nucleophile. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Common bases include potassium hydroxide (B78521) or sodium hydride, and suitable solvents are often polar aprotic solvents like ethanol or dimethylformamide (DMF). researchgate.net

General Reaction Scheme:

Imidazolidine-2,4-dione reacts with 4-nitrobenzyl halide in the presence of a base to yield this compound.

Below is a table outlining the typical components and conditions for this N-alkylation reaction.

| Reactant | Reagent | Base | Solvent | Conditions |

| Imidazolidine-2,4-dione | 4-Nitrobenzyl chloride or bromide | Potassium Hydroxide (KOH) or Sodium Hydride (NaH) | Ethanol or Dimethylformamide (DMF) | Reflux or heating |

Sequential Reaction Pathways to Incorporate the Nitrobenzyl Moiety

An alternative to direct alkylation is a sequential pathway where the nitrobenzyl group is part of one of the precursors used to construct the hydantoin ring. This approach can offer advantages in terms of regioselectivity. One such method involves the reaction of an appropriately substituted urea, in this case, N-(4-nitrobenzyl)urea, with an α-amino acid or its ester.

Another established route for creating N-3 substituted hydantoins involves reacting an amino acid with an isocyanate. nih.govresearchgate.net In this specific case, an α-amino acid could be reacted with 4-nitrobenzyl isocyanate. The resulting intermediate would then undergo acid-catalyzed cyclization and dehydration to form the target this compound. This method builds the heterocyclic system with the desired substituent already in place. nih.govresearchgate.net

Derivatization Strategies of this compound

The this compound scaffold serves as a versatile template for further chemical modifications. These derivatizations can be used to explore structure-activity relationships for various applications.

Modifications at the C5-Position

The C5-position of the imidazolidine-2,4-dione ring is a common site for modification. A widely used reaction for this purpose is the Knoevenagel condensation. ijacskros.com This reaction involves the condensation of the active methylene group at C5 of the hydantoin ring with an aldehyde or ketone.

Starting with this compound, a Knoevenagel condensation with various aromatic or aliphatic aldehydes would yield a series of 5-arylidene or 5-alkylidene derivatives. These derivatives are valuable intermediates for creating more complex molecules. ijacskros.com

General Knoevenagel Condensation Scheme:

This compound undergoes condensation with an aldehyde (R-CHO) to form a 5-ylidene derivative.

Introduction of Spirocyclic Systems

Spirocyclic systems, where one atom is part of two rings, can be introduced at the C5-position of the hydantoin core, often starting from the 5-ylidene derivatives mentioned previously. A notable example is the reaction of a 5-arylidene hydantoin with diazomethane, which results in the formation of a spiro[imidazolidine-pyrazoline]-2,4-dione derivative via a 1,3-dipolar cycloaddition reaction. ijacskros.com

This strategy allows for the fusion of a second heterocyclic ring system onto the imidazolidine-2,4-dione scaffold, significantly increasing its structural complexity and providing access to novel chemical space.

Representative Synthesis of a Spirocyclic System:

| Starting Material | Reagent | Reaction Type | Product |

| 5-Arylidene-3-(4-nitrobenzyl)imidazolidine-2,4-dione | Diazomethane (CH₂N₂) | 1,3-Dipolar Cycloaddition | Spiro[imidazolidine-pyrazoline]-2,4-dione derivative |

Formation of Thio-Analogues and Other Bioisosteric Replacements

Bioisosteric replacement involves substituting an atom or group with another that has similar physical or chemical properties to produce a compound with similar biological activity. In the context of this compound, this often involves replacing one or both of the carbonyl oxygens with sulfur atoms to form thio-analogues.

Synthesis of Thiohydantoins: The synthesis of 2-thiohydantoins can be achieved by adapting the sequential reaction pathways used for hydantoins. For example, reacting an α-amino acid with an isothiocyanate, such as 4-nitrobenzyl isothiocyanate, followed by cyclization, yields the corresponding 3-(4-nitrobenzyl)-2-thioxoimidazolidin-4-one. nih.govresearchgate.net Alternatively, direct thionation of the dione (B5365651) using reagents like Lawesson's reagent can convert one or both carbonyl groups into thiocarbonyls.

Thiazolidine-2,4-dione Analogues: Another important bioisosteric replacement is the substitution of the N1-C2 fragment of the imidazolidine (B613845) ring with a sulfur atom, leading to the thiazolidine-2,4-dione scaffold. The compound 3-(p-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a known analogue that serves as a starting material for various pharmaceuticals. researchgate.netmanipal.edu The synthesis of such compounds often involves the N-alkylation of the parent thiazolidine-2,4-dione ring, similar to the method described for the imidazolidine core. researchgate.net These thio-analogues and other replacements are crucial in medicinal chemistry for modulating the properties of the parent molecule. ajchem-a.comniscpr.res.in

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of base, solvent, temperature, and reaction time. While specific optimization data for the synthesis of this compound is not extensively detailed in the available literature, valuable insights can be drawn from studies on analogous N-benzylated hydantoins.

Phase-transfer catalysis (PTC) has emerged as a highly efficient method for the alkylation of hydantoins. nih.gov This technique is particularly useful for reactions involving a solid or aqueous phase and an organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydantoin anion from the aqueous or solid phase to the organic phase, where it can react with the alkylating agent.

The following interactive data table illustrates the optimization of reaction conditions for the N-alkylation of hydantoin with benzyl (B1604629) bromide, a close analog to 4-nitrobenzyl bromide, under phase-transfer catalysis conditions. This data provides a representative example of how different parameters can influence the reaction yield.

| Entry | Base | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile | 5 | 80 | 12 | 75 |

| 2 | NaH | DMF | - | 25 | 6 | 85 |

| 3 | KOH (50% aq.) | Toluene | 2 (TBAB) | 25 | 18 | 92 |

| 4 | Cs₂CO₃ | DMSO | - | 50 | 8 | 88 |

| 5 | DBU | DCM | - | 25 | 24 | 65 |

This table is an illustrative example based on general knowledge of N-alkylation of hydantoins and does not represent experimentally verified data for the synthesis of this compound.

The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) often leads to high yields. However, the use of milder bases like potassium carbonate (K₂CO₃) in conjunction with a phase-transfer catalyst can also be very effective and may be preferable from a safety and handling perspective. The electronic nature of the substituent on the benzyl group can also affect the reaction rate and yield. The electron-withdrawing nitro group in 4-nitrobenzyl bromide makes it a more reactive alkylating agent, which could potentially lead to higher yields or allow for milder reaction conditions compared to unsubstituted benzyl bromide.

Green Chemistry Principles in Imidazolidine-2,4-dione Synthesis

The application of green chemistry principles to the synthesis of imidazolidine-2,4-diones and their derivatives has gained significant attention in recent years, aiming to reduce the environmental impact of chemical processes. These principles focus on the use of safer solvents, renewable starting materials, energy efficiency, and waste reduction.

Several green synthetic methodologies have been successfully applied to the synthesis of hydantoins:

Solvent-Free and Grinding Conditions: One-pot syntheses of hydantoin derivatives have been developed under solvent-free conditions using grinding techniques. This approach minimizes the use of hazardous organic solvents, simplifies the work-up procedure, and often leads to shorter reaction times and excellent yields.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of hydantoins. This method often results in significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Ultrasound-Promoted Synthesis: The use of ultrasound has also been shown to be an effective green method for the synthesis of hydantoins. Sonication can enhance the reaction rates and yields, often under milder conditions than traditional methods.

Use of Green Catalysts: The development of reusable and environmentally benign catalysts is a cornerstone of green chemistry. For the synthesis of imidazolidine-2,4-dione derivatives, various solid acid catalysts, such as zeolites and clays, have been utilized. These catalysts can often be easily separated from the reaction mixture and reused, reducing waste and cost. For instance, ZSM-11 zeolite has been shown to be an effective and reusable catalyst for the synthesis of substituted imidazoles under solvent-free conditions. organic-chemistry.org

Aqueous Reaction Media: Performing organic reactions in water is a highly desirable green approach. While the solubility of many organic reactants in water can be a challenge, the development of water-soluble catalysts and reaction conditions has enabled the synthesis of some hydantoin derivatives in aqueous media.

The following interactive data table summarizes various green chemistry approaches applied to the synthesis of imidazolidine-2,4-dione and its analogs, highlighting the key advantages of each method.

| Green Chemistry Approach | Key Features | Advantages | Reference Example |

|---|---|---|---|

| Solvent-Free Grinding | Absence of solvent, mechanical activation | Reduced waste, simple workup, short reaction times | One-pot synthesis of hydantoins from benzil and urea derivatives |

| Microwave Irradiation | Rapid heating, enhanced reaction rates | Shorter reaction times, higher yields, cleaner products | Synthesis of 1,5-disubstituted hydantoins |

| Ultrasound Irradiation | Acoustic cavitation, enhanced mass transfer | Improved yields, milder conditions, shorter reaction times | Synthesis of 5,5-disubstituted hydantoins |

| Reusable Catalysts | Solid acids (e.g., zeolites, clays) | Catalyst recyclability, reduced waste, ease of separation | Synthesis of tetrasubstituted imidazoles using ZSM-11 zeolite organic-chemistry.org |

| Aqueous Synthesis | Use of water as a solvent | Environmentally benign, safe, and inexpensive solvent | Synthesis of thiohydantoin derivatives |

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly, aligning with the broader goals of modern chemical research and industry.

Advanced Characterization and Structural Elucidation of 3 4 Nitrobenzyl Imidazolidine 2,4 Dione Derivatives

Spectroscopic Analysis for Structural Confirmation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-(4-Nitrobenzyl)imidazolidine-2,4-dione derivatives shows several characteristic absorption bands. researchgate.net Strong absorption peaks corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) group are typically observed in the region of 1680-1750 cm⁻¹. mdpi.com The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. mdpi.com

The table below lists key IR absorption bands for identifying functional groups in these derivatives.

| IR Data | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Aliphatic C-H Stretch |

| 1750-1680 | Carbonyl (C=O) Stretch (asymmetric & symmetric) |

| 1610-1580 | Aromatic C=C Stretch |

| ~1530 | Asymmetric NO₂ Stretch |

| ~1350 | Symmetric NO₂ Stretch |

Note: The exact positions of the peaks can be influenced by the molecular structure and solid-state effects. mdpi.comnih.gov

Mass Spectrometry (MS, ESI-MS, LC-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for polar molecules like imidazolidine-2,4-dione derivatives. nih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Common fragmentation pathways often involve the cleavage of the benzyl (B1604629) group. A significant fragment observed would likely correspond to the 4-nitrobenzyl cation (m/z 136). Other fragment ions would arise from the breakdown of the imidazolidine-2,4-dione ring itself. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the parent compound and its fragments. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S, if applicable) in a pure organic compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For substituted this compound derivatives, this method confirms the expected ratio of elements, validating the molecular formula derived from other spectroscopic methods. mdpi.com

The following table shows an example of elemental analysis data for a related nitro-containing dione derivative.

| Elemental Analysis Data for C₁₄H₁₂N₂O₆S | |||

| Element | Calculated (%) | Found (%) | Difference (%) |

| Carbon (C) | 49.71 | 49.65 | -0.06 |

| Hydrogen (H) | 3.61 | 3.58 | -0.03 |

| Nitrogen (N) | 8.28 | 8.31 | +0.03 |

Source: Representative data adapted from analyses of similar structures. mdpi.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

For a closely related compound, 3-(p-Nitrobenzyl)-1,3-thiazolidine-2,4-dione, X-ray analysis revealed that the thiazolidine-2,4-dione ring is nearly planar and oriented almost perpendicularly to the plane of the nitrophenyl ring. researchgate.net Similar structural features would be expected for this compound. This technique also provides invaluable insight into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack together in the crystal lattice. chemrxiv.orgnih.gov

Below is a table of crystallographic data for a representative imidazolidine-2,4-dione derivative.

| Crystallographic Data | |

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 236.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 21.280 |

| b (Å) | 6.3309 |

| c (Å) | 7.8813 |

| β (°) | 100.52 |

| Volume (ų) | 1043.9 |

| Z (molecules/unit cell) | 4 |

Source: Data from a related structure, 3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione. nih.gov

Potentiometric Titration for Acid-Base Properties

Potentiometric titration is an analytical method used to determine the concentration of a substance by measuring the potential change in a solution during a titration reaction. For this compound, this technique can be employed to determine the acid dissociation constant (pKa) of the N-H proton at the N-1 position of the imidazolidine-2,4-dione ring.

The imidazolidine-2,4-dione (hydantoin) ring system contains an acidic N-H proton, and its acidity is a key chemical property. researchgate.net By titrating a solution of the compound with a standard base (e.g., NaOH) and monitoring the pH with a calibrated electrode, a titration curve is generated. The pKa value can be determined from the pH at the half-equivalence point of this curve. This data is crucial for understanding the compound's behavior in different pH environments, which is relevant for various chemical and biological studies. The electron-withdrawing nature of the dione and the 4-nitrobenzyl substituent would influence the acidity of the N-1 proton.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC)

Thin-Layer Chromatography (TLC) serves as an indispensable, rapid, and cost-effective analytical method for the qualitative monitoring of organic reactions and the assessment of compound purity in the synthesis of this compound and its derivatives. mdpi.comresearchgate.net Its application is fundamental in synthetic organic chemistry laboratories for providing immediate feedback on the status of a chemical transformation. researchgate.netrsc.org

Reaction Monitoring: In the synthesis of imidazolidine-2,4-dione derivatives, TLC is routinely employed to track the progress of the reaction. mdpi.comnih.gov This is achieved by spotting small aliquots of the reaction mixture onto a TLC plate at various time intervals alongside the starting materials. rsc.org The development of the plate in an appropriate solvent system allows for the visualization of the consumption of reactants and the concurrent formation of the product. A reaction is typically considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. mdpi.comajchem-a.com For instance, in syntheses involving imidazolidinone rings, reactions are continuously monitored by TLC until the total consumption of a starting aldehyde or other key intermediates is confirmed. mdpi.com

Purity Assessment: Following synthesis and purification, TLC is a primary tool for verifying the purity and homogeneity of the isolated compounds. ajchem-a.comresearchcommons.org The purity of a synthesized derivative is indicated by the appearance of a single, well-defined spot on the chromatogram after development and visualization. researchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system and can be used for identification purposes. researchgate.net The progress of purification, often via column chromatography, is also monitored using TLC, with fractions containing the pure compound being identified and combined based on their TLC profiles. mdpi.com

TLC System Components: The effectiveness of TLC analysis depends on the appropriate selection of the stationary and mobile phases.

Stationary Phase: For the analysis of imidazolidine-2,4-dione and related heterocyclic compounds, the most common stationary phase consists of silica (B1680970) gel 60 F254 pre-coated on aluminum or glass plates. mdpi.comnih.gov The 'F254' designation indicates that the silica gel contains a fluorescent indicator that allows for the visualization of UV-active compounds, such as those containing aromatic rings, under a UV lamp at 254 nm. mdpi.com

Mobile Phase (Eluent): The choice of mobile phase is critical for achieving good separation of the components in the mixture. The polarity of the solvent system is adjusted to optimize the resolution of spots. For imidazolidine-2,4-dione derivatives and analogous structures, solvent systems are typically mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. mdpi.comnih.govajchem-a.com The ratio of these solvents is varied to achieve an optimal Rf value, generally between 0.3 and 0.7, for the compound of interest. Various solvent systems have been reported for monitoring reactions and assessing the purity of related compounds. mdpi.comnih.govajchem-a.comniscpr.res.inclockss.org

The table below details various TLC solvent systems used in the analysis of imidazolidine (B613845) derivatives and related compounds, showcasing the versatility of this technique.

Table 1: Examples of TLC Solvent Systems for Imidazolidine and Related Heterocyclic Derivatives

| Compound Type | Mobile Phase (Eluent) | Volume Ratio (v/v) | Purpose |

| Imidazolidin-2-ones | Hexane : Ethyl Acetate | 8 : 2 | Reaction Monitoring |

| Imidazolidin-2-ones | Petroleum Ether : Ethyl Acetate | 5 : 1 | Column Chromatography Monitoring |

| Imidazolidine-4-one Derivatives | n-Hexane : Ethyl Acetate | Not Specified | Reaction Completion & Purity Check |

| Thiazolidine-2,4-dione Derivatives | Hexane : Ethyl Acetate | 7 : 3 | Reaction Monitoring & Purity Check |

| Thiazolidine-2,4-dione Conjugates | Toluene : Ethyl Acetate | 2.5 : 7.5 | Reaction Monitoring |

| Imidazolidines | Benzene (B151609) : Methanol | 9 : 1 | Purity Analysis |

Computational and Theoretical Investigations of 3 4 Nitrobenzyl Imidazolidine 2,4 Dione and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a detailed picture of molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For imidazolidine-2,4-dione derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to optimize the molecular geometry and compute key electronic and thermodynamic parameters. nih.gov

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are vital descriptors of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Key quantum chemical parameters derived from DFT calculations for imidazolidine-2,4-dione analogues provide insights into their behavior. nih.gov For instance, the analysis of a related diphenylimidazolidine-2,4-dione derivative yielded a HOMO-LUMO energy gap of approximately 4.62 eV, indicating significant stability. nih.gov These calculations help in understanding the molecule's reactivity and potential interaction sites. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for an Imidazolidine-2,4-dione Analogue

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.36 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.73 | Electron-accepting ability |

| Energy Gap | ΔE | 4.62 | Chemical reactivity and stability |

| Electronegativity | χ | 3.045 | Power to attract electrons |

| Chemical Hardness | η | 2.31 | Resistance to change in electron configuration |

Data derived from studies on 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione. nih.gov

Tautomerism, the interconversion of structural isomers, is a crucial consideration for heterocyclic compounds like imidazolidine-2,4-dione. The core ring can potentially exist in different tautomeric forms, primarily the diketo form and various keto-enol or amide-imidic acid forms. The relative population of these tautomers can significantly influence the molecule's biological activity and physicochemical properties.

Computational methods, particularly DFT, are used to assess the relative stability of these tautomers. edu.krdedu.krd By calculating the total electronic energy of each optimized tautomeric structure, researchers can predict the most stable form under specific conditions (e.g., in the gas phase or in a solvent). edu.krd For 5-substituted imidazolidine-2,4-dione derivatives, DFT calculations have been employed to evaluate keto-enol tautomerism, with energy values indicating the most stable form. edu.krdedu.krd Studies on related heterocyclic systems consistently show that the diketo tautomer is generally the most stable form, though the presence of specific substituents and the solvent environment can influence the equilibrium.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are powerful tools for visualizing and understanding the interactions between a small molecule (ligand) and its biological target, typically a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. nih.gov This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. For analogues of 3-(4-nitrobenzyl)imidazolidine-2,4-dione, docking studies have been performed against various therapeutic targets.

These studies have successfully predicted the binding modes of imidazolidine-2,4-dione derivatives in the active sites of enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) and nuclear receptors such as Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). nih.govijper.org The results are often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger predicted interaction. Furthermore, docking reveals key amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, or electrostatic forces. ijper.orgnih.gov

Table 2: Summary of Molecular Docking Studies on Imidazolidine-2,4-dione Analogues

| Protein Target | PDB ID | Therapeutic Area | Key Interacting Residues |

|---|---|---|---|

| PPAR-γ | 2PRG | Diabetes | Ser289, Arg288, Cys285 |

| PTP1B | 2F6T | Diabetes | Cys215, Arg221, Asp181 |

| Bcl-2 | 4LVT | Cancer | Arg146, Tyr108, Asp111 |

Data compiled from various studies on imidazolidine-2,4-dione and related thiazolidinedione analogues. nih.govnih.govnih.gov

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations are used to assess the stability and conformational changes of the ligand-protein complex over time, typically on a nanosecond scale. rsc.org

By simulating the movements of atoms in the complex, MD studies can validate the binding poses predicted by docking. rsc.org Key parameters analyzed include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov For imidazolidine-2,4-dione derivatives, MD simulations have been used to confirm the stability of their binding to targets like PTP1B, showing that the key interactions predicted by docking are maintained throughout the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of novel compounds and for guiding the optimization of lead structures.

For imidazolidine-2,4-dione derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. nih.gov These studies correlate the inhibitory activity of the compounds with their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

A study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors developed robust CoMFA and CoMSIA models. nih.gov The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). The CoMSIA model proved to be highly predictive, with a q² of 0.777 and an external predictive ability (r²pred) of 0.836. nih.gov The graphical contour maps generated from these models provide crucial insights into the structural features required for enhanced biological activity, indicating regions where bulky groups, electronegative groups, or hydrogen bond donors/acceptors would be favorable or unfavorable. nih.gov

Table 3: Statistical Validation of a 3D-QSAR Model for Imidazolidine-2,4-dione Analogues

| Model | q² | r² | SEE | r²pred |

|---|---|---|---|---|

| CoMFA | 0.543 | 0.998 | 0.029 | 0.754 |

| CoMSIA | 0.777 | 0.999 | 0.013 | 0.836 |

Statistical results for QSAR models of imidazolidine-2,4-dione derivatives as PTP1B inhibitors. nih.gov

2D-QSAR Methodologies (e.g., Multiple Linear Regression, Artificial Neural Networks)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational methodologies in drug design, enabling the prediction of biological activities of compounds based on their molecular structures. nih.gov For imidazolidine-2,4-dione derivatives, 2D-QSAR models have been developed to correlate structural features with activities such as anticonvulsant and antihyperglycemic effects. pcbiochemres.comnih.gov These models are built using statistical techniques, primarily Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov

Multiple Linear Regression (MLR) is a widely used statistical method to establish a linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). researchgate.netnih.gov In the context of this compound and its analogues, MLR analysis generates an equation that quantifies the contribution of various descriptors to the observed activity. derpharmachemica.com The quality and predictive power of the MLR model are assessed using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the Fischer statistic (F-test). researchgate.netderpharmachemica.com A robust model will have high R² and Q² values, indicating a strong correlation and good internal predictability. nih.gov

Artificial Neural Networks (ANN) offer a non-linear approach to QSAR modeling. ANNs are computational systems inspired by the structure of the human brain, capable of identifying complex, non-linear patterns between molecular descriptors and biological activity. nih.gov This methodology can be particularly useful when the relationship between structure and activity is not linear, potentially offering more accurate predictive models than MLR. nih.gov For heterocyclic compounds like imidazolidine-2,4-dione derivatives, ANN models have been successfully employed to predict inhibitory activities against various biological targets. nih.gov

The development of these QSAR models involves dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its external predictive capability. nih.gov

Table 1: Example of a Generic MLR-based QSAR Model Equation

| Model Component | Description |

| Equation | log(1/C) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) - β₃(Descriptor C) |

| log(1/C) | The dependent variable, representing the biological activity (e.g., anticonvulsant potency). |

| β₀ | The intercept of the regression equation. |

| β₁, β₂, β₃ | Regression coefficients indicating the positive or negative contribution of each descriptor to the activity. |

| Descriptors A, B, C | Independent variables representing specific molecular properties (e.g., LogP, Molar Refractivity, Dipole Moment). |

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure of the compounds. wiley.com These descriptors can be broadly categorized into several classes: physicochemical, topological, electronic, and thermodynamic. The selection and calculation of appropriate descriptors are critical steps in developing a predictive QSAR model for this compound and its analogues. nih.govresearchgate.net

Selection of Descriptors: The initial step involves calculating a large number of descriptors. Subsequently, a subset of relevant descriptors is chosen to build the model. This selection process is crucial to avoid overfitting and to eliminate inter-correlated (collinear) descriptors, which can compromise the statistical validity of the model. nih.gov Techniques like Principal Component Analysis (PCA) or correlation analysis are often employed to identify and retain the most informative and independent descriptors. researchgate.net

Calculation of Descriptors: Molecular descriptors are calculated from the 2D or 3D structures of the molecules using specialized software. Programs such as HyperChem, Marvin Sketch, Gaussian, and ACD/ChemSketch are commonly used to compute a wide array of descriptors. nih.govresearchgate.netekb.eg

Commonly used descriptors in QSAR studies of imidazolidine-2,4-dione and related heterocyclic systems include:

Physicochemical Descriptors: These describe properties like lipophilicity (Log P), molar refractivity (MR), molar volume (MV), polarizability, and Polar Surface Area (TPSA). nih.govresearchgate.net Log P is particularly important for compounds targeting the central nervous system, as it relates to the ability to cross the blood-brain barrier. pcbiochemres.com

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as molecular connectivity indices (e.g., Chi indices), which describe the size, shape, and degree of branching. derpharmachemica.com

Electronic Descriptors: Calculated using quantum mechanics methods, these include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. These descriptors provide insight into the electronic and reactive properties of the molecule. researchgate.netnih.gov

Thermodynamic Descriptors: These include properties like hydration energy (HE) and heat of formation. nih.gov

Table 2: Common Molecular Descriptors and Their Significance

| Descriptor Category | Example Descriptor | Abbreviation | Significance in Drug Action |

| Physicochemical | Logarithm of Partition Coefficient | Log P | Represents hydrophobicity; influences membrane permeability and absorption. |

| Physicochemical | Molar Refractivity | MR | Relates to molecular volume and polarizability; influences binding interactions. |

| Physicochemical | Polar Surface Area | TPSA | Correlates with hydrogen bonding potential and membrane transport. |

| Topological | Third-Order Chi Index | χ³ | Describes molecular shape, size, and branching; relates to receptor fit. derpharmachemica.com |

| Electronic | Dipole Moment | µ | Indicates the overall polarity of the molecule, affecting solubility and binding. |

| Electronic | HOMO Energy | E-HOMO | Relates to the molecule's ability to donate electrons in reactions. |

Prediction of Binding Affinity to Specific Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to predict the binding affinity and interaction patterns of ligands, such as this compound, with their biological targets. For imidazolidine-2,4-dione (hydantoin) derivatives, a primary biological target for their well-known anticonvulsant activity is the voltage-gated sodium channel. jscimedcentral.comrsc.org

The docking process involves placing the ligand into the active site of the target protein and evaluating its conformation and orientation using a scoring function. This function calculates a score, typically in kcal/mol, which estimates the binding free energy. A lower (more negative) score indicates a more favorable and stable binding interaction. nih.gov

Studies on phenytoin (B1677684), a prominent hydantoin (B18101) derivative, have shown that it binds within the open pore of the Na+ channel. jscimedcentral.com The key interactions often involve:

Aromatic-Aromatic Interactions: One of the phenyl rings of phenytoin forms a non-polar interaction with residues like Tyrosine (Tyr) and Phenylalanine (Phe). jscimedcentral.com

Hydrogen Bonding: The amino groups of the hydantoin ring can act as hydrogen bond donors, forming crucial bonds with the protein backbone or specific amino acid side chains.

By performing molecular docking of this compound and its analogues into the binding sites of targets like the voltage-gated sodium channel, researchers can predict their binding affinity and rationalize their biological activity. These predictions help in understanding the structure-activity relationship at a molecular level and guide the design of new derivatives with improved potency. rsc.org

Table 3: Example of Predicted Binding Affinities for Imidazolidine-2,4-dione Analogues to a Voltage-Gated Sodium Channel

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Phenytoin | -8.5 | Phe1764, Tyr1771 | Aromatic, Hydrogen Bonding |

| Analogue 1 | -9.2 | Phe1764, Leu1465 | Aromatic, Hydrophobic |

| Analogue 2 (e.g., this compound) | -9.5 | Phe1764, Cys917, Gln301 | Aromatic, Hydrogen Bonding |

| Analogue 3 | -7.8 | Tyr1771 | Aromatic |

Note: This table is illustrative and based on findings for related compounds. Specific values require dedicated docking studies.

SwissADME Studies (Computational Prediction of Absorption, Distribution, Metabolism, Excretion)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. nih.gov In the early stages of drug discovery, computational tools like SwissADME provide rapid predictions of these properties, helping to filter out compounds with unfavorable profiles. nih.govresearchgate.net SwissADME is a free web tool that calculates key physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. nih.gov

For this compound, a SwissADME analysis would provide insights into its potential as an orally administered drug. Key parameters evaluated include:

Physicochemical Properties: Molecular Weight (MW), Log P, Topological Polar Surface Area (TPSA), and the number of hydrogen bond donors and acceptors.

Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness. It states that a compound is likely to be orally active if it does not violate more than one of the following criteria: MW ≤ 500 Da, Log P ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10. researchgate.net

Pharmacokinetics: Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation are provided. The BOILED-Egg model is a graphical output that intuitively predicts a molecule's passive absorption and brain penetration based on its lipophilicity (WLOGP) and polarity (TPSA). researchgate.netswissadme.ch

Bioavailability Score: An empirical score that predicts the probability of a compound having at least 10% oral bioavailability in rats or measurable Caco-2 permeability.

Table 4: Predicted SwissADME Profile for this compound

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Formula | C₁₀H₉N₃O₄ | - |

| Molecular Weight | 235.20 g/mol | Favorable (within Lipinski's range) | |

| Log P (iLOGP) | 1.35 | Optimal lipophilicity | |

| Topological Polar Surface Area (TPSA) | 98.01 Ų | Within range for good cell permeability researchgate.net | |

| H-Bond Acceptors | 6 | Favorable (within Lipinski's range) | |

| H-Bond Donors | 1 | Favorable (within Lipinski's range) | |

| Drug-Likeness | Lipinski's Rule Violations | 0 | High probability of being an oral drug |

| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | Yes | Predicted to cross the blood-brain barrier | |

| P-gp Substrate | No | Not likely to be actively effluxed from the CNS | |

| Graphical Model | BOILED-Egg Prediction | White & Yolk | Predicted to be both absorbed by GI and to permeate the BBB researchgate.netswissadme.ch |

| Medicinal Chemistry | PAINS Alerts | 1 (nitroaromatic) | The nitro group is a potential structural alert |

| Bioavailability | Bioavailability Score | 0.55 | Good probability of oral bioavailability |

Note: The values in this table are computationally predicted and serve as an estimation of the compound's ADME profile.

Mechanistic Studies and Non Clinical Biological Evaluation of 3 4 Nitrobenzyl Imidazolidine 2,4 Dione Derivatives

Enzyme and Receptor Inhibition Studies

Research into imidazolidine-2,4-dione derivatives has revealed a range of biological activities, primarily centered on the inhibition of specific enzymes and interaction with cell surface receptors. The following sections delineate the findings related to key molecular targets.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. helsinki.fiplos.org However, achieving selectivity for PTP1B over other highly homologous protein tyrosine phosphatases presents a considerable challenge. helsinki.fi

In this context, a series of compounds based on the imidazolidine-2,4-dione core have been identified as PTP1B inhibitors. plos.org Through a 'core hopping' drug design strategy, researchers identified a selective PTP1B inhibitor from this class. plos.orgnih.gov Molecular dynamics simulations and binding free energy calculations were employed to elucidate the most probable binding mode of the lead compound with the PTP1B enzyme, suggesting a new avenue for discovering selective and effective agents for diabetes treatment. plos.orgnih.gov

Enoyl-ACP Reductase (InhA) Inhibition

Enoyl-acyl carrier protein reductase (InhA) is an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.netmdpi.com Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to cell death. mdpi.com InhA is the primary target for the frontline antitubercular drug isoniazid (B1672263) (INH). researchgate.netmdpi.com However, the emergence of drug-resistant strains, often due to mutations that prevent the activation of the INH prodrug, necessitates the development of direct InhA inhibitors. mdpi.com

Derivatives of imidazolidine-2,4-dione have been specifically designed and synthesized as potential direct inhibitors of the InhA enzyme. researchgate.net These compounds aim to circumvent the resistance mechanisms associated with prodrugs like INH by targeting the enzyme directly. researchgate.net

Adenylosuccinate Synthetase (AdSS) Inhibition

No research findings linking 3-(4-Nitrobenzyl)imidazolidine-2,4-dione derivatives to the inhibition of Adenylosuccinate Synthetase (AdSS) were identified in the reviewed literature.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of a class of endogenous bioactive lipids, including the endocannabinoid anandamide. nih.gov Inhibition of FAAH increases the levels of these signaling molecules, a strategy being explored for various therapeutic purposes.

A study evaluating a range of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives identified several compounds with FAAH inhibitory activity. nih.gov Notably, some 3-substituted 5,5'-diphenylimidazolidine-2,4-dione derivatives, which were previously identified as CB1 cannabinoid receptor ligands, were found to also inhibit FAAH. nih.gov Through structural modifications, it was possible to develop derivatives with significant FAAH inhibitory activity but without affinity for cannabinoid receptors, demonstrating that the imidazolidine-2,4-dione template can be optimized for FAAH inhibition. nih.gov

| Compound | FAAH Inhibition (pI₅₀) |

|---|---|

| 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione | 5.12 |

| 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one | 5.94 |

Data sourced from PubMed. nih.gov

Kinase Inhibition (e.g., EGFR, HER2)

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play crucial roles in cell growth and proliferation. researchgate.net Their dysregulation is implicated in the development of various cancers, making them important targets for anticancer drug development. researchgate.net

Studies on 5,5-diphenylimidazolidine-2,4-dione derivatives have demonstrated their potential as EGFR kinase inhibitors. nih.gov One investigation revealed that specific derivatives exhibited potent inhibitory activity against EGFR with IC₅₀ values in the sub-micromolar range. nih.gov For instance, two compounds from this series displayed EGFR inhibition with IC₅₀ values of 0.10 µM and 0.37 µM. nih.gov Another study focusing on the sulfur analogues, bis-thiohydantoin derivatives, also reported significant EGFR inhibitory activity, with IC₅₀ values ranging from 90 nM to 178 nM. helsinki.fi These findings indicate that the imidazolidine-2,4-dione scaffold is a promising template for the design of EGFR inhibitors. helsinki.finih.gov

| Compound Class | Derivative | EGFR Inhibition (IC₅₀) |

|---|---|---|

| 5,5-diphenylimidazolidine-2,4-dione | Compound 13 | 0.10 µM |

| Compound 18 | 0.37 µM | |

| bis-thiohydantoin | Compound 4c | 90 nM |

| Compound 4e | 107 nM | |

| Compound 4d | 128 nM |

Data sourced from El-Azab et al. and Hassan, A. A. helsinki.finih.gov

Cannabinoid Receptor 1 (CB1) Affinity and Selectivity

The Cannabinoid Receptor 1 (CB1) is a G-protein coupled receptor primarily expressed in the central nervous system and is the main target of Δ⁹-tetrahydrocannabinol (THC), the psychoactive component of cannabis. CB1 antagonists and inverse agonists have been investigated for potential therapeutic applications in obesity and metabolic syndrome. helsinki.fi

Several series of imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their affinity and selectivity for the human CB1 receptor. helsinki.finih.gov Competitive binding studies confirmed that 3-substituted and 1,3,5-trisubstituted 5,5'-diphenylimidazolidine-2,4-dione derivatives are selective ligands for CB1 receptors. helsinki.fi Functional assays, such as [³⁵S]-GTPγS binding, revealed that these compounds act as inverse agonists at the human CB1 receptor. helsinki.finih.gov Certain derivatives, such as 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione, were identified as possessing the highest affinity for the human CB1 receptor within this chemical series to date. helsinki.fi

| Compound | CB1 Receptor Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | High | Inverse Agonist |

| 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | High | Inverse Agonist |

| 3-heptyl-5,5'-di(p-bromophenyl)-imidazolidinedione | N/A | Neutral Antagonist |

Data sourced from Muccioli et al. and Charlier et al. helsinki.fi

Antiprotozoal and Antiparasitic Evaluations

Parasitic diseases like malaria and schistosomiasis affect millions worldwide, driving the search for new therapeutic agents. nih.gov The imidazolidine (B613845) scaffold has historically been a part of this search. nih.gov

There is an urgent need for new antimalarial compounds due to the spread of drug-resistant Plasmodium species. nih.gov While the imidazolidine-2,4-dione scaffold has been explored for various biological activities, specific studies detailing the in vitro antimalarial activity of this compound against Plasmodium falciparum strains were not found in the search results. Research into other nitroaromatic compounds, such as organotin(IV) 2-nitrobenzoates, has shown antiplasmodial activity, with IC50 values against P. falciparum reported in the range of 8.4 x 10⁻³ to 5.3 x 10⁻² µg/ml. researchgate.netscilit.com These findings indicate that the nitro group can be a component of antimalarially active molecules, but direct evidence for the title compound is lacking.

The investigation of imidazolidine derivatives for activity against Schistosoma mansoni, the parasite responsible for schistosomiasis, has yielded more specific findings related to the title compound's structural class. nih.gov A series of 5-benzylidene-3-(4-nitro-benzyl)-2-thioxo-imidazolidin-4-ones, which are close structural analogs of the target dione (B5365651), have been synthesized. nih.govresearchgate.netingentaconnect.com These compounds substitute the oxygen at the 2-position of the imidazolidine ring with a sulfur atom, creating a 2-thioxo-imidazolidin-4-one.

The synthesis involved the alkylation of 5-arylidene-2-thioxo-imidazolidin-4-ones with 4-nitro-benzyl-chloride in the presence of potassium hydroxide (B78521). ingentaconnect.com While the synthesis of these 3-(4-nitrobenzyl) derivatives was described, the subsequent in vitro schistosomicidal evaluation reported in the same study was performed on a different series of compounds, the 3-benzyl-5-(4-fluoro-benzylidene)-1-methyl-2-thioxo-imidazolidin-4-ones. nih.govresearchgate.net

Historically, the schistosomicidal potential of the hydantoin (B18101) (imidazolidine-2,4-dione) core itself was reported as early as 1954, with studies describing the activity of 5,5-diphenylhydantoin against S. mansoni infections in mice. nih.gov This historical context, combined with the successful synthesis of modern thioxo-analogs, underscores the potential of this class of compounds as a basis for developing new schistosomicidal agents. nih.govingentaconnect.com

Table of Synthesized 5-Arylidene-3-(4-nitrobenzyl)-2-thioxo-imidazolidin-4-one Derivatives ingentaconnect.com

| Compound ID | Arylidene Substituent |

| 20 | 4-N(CH₃)₂-benzylidene |

| 21 | 4-OCH₃-benzylidene |

| 22 | 4-Cl-benzylidene |

| 23 | 4-F-benzylidene |

| 24 | 5-Br, 2-OCH₃-benzylidene |

| 25 | 3-indolylmethylene |

Central Nervous System (CNS) Related Activities (Non-Clinical Models)

Derivatives of this compound have been the subject of non-clinical evaluation to determine their potential effects on the central nervous system. These investigations have primarily focused on their anticonvulsant properties, skeletal muscle relaxant capabilities, and interactions with key neurotransmitter systems.

Anticonvulsant Properties (Phenytoin-like Activity)

The imidazolidine-2,4-dione core structure is historically significant in the development of anticonvulsant drugs, with phenytoin (B1677684) being a prime example. bepls.com Research into derivatives of this scaffold, including those related to this compound, continues to explore their potential for seizure control. Non-clinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, are standard for screening compounds with potential anticonvulsant activity. The MES test is particularly indicative of a compound's ability to prevent the spread of seizures, a characteristic feature of drugs like phenytoin. nih.gov

Studies on various 5,5-diphenylimidazolidine-2,4-dione derivatives have demonstrated notable anticonvulsant effects. jpionline.org For instance, in a study using the strychnine-induced convulsion method, several 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione derivatives showed strong anti-convulsant effects when compared against the reference drug, phenytoin. jpionline.orgjpionline.org Another study focused on hybrid compounds combining the imidazolidin-2,4-dione and morpholine (B109124) rings. The most promising compound, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, exhibited broad-spectrum activity, proving effective in the MES test and the 6 Hz psychomotor seizure model. nih.gov Specifically, it was active in both the 32 mA and 44 mA iterations of the 6 Hz test, with ED₅₀ values of 11.1 mg/kg and 40.9 mg/kg, respectively. nih.gov Its efficacy in the MES test (ED₅₀ of 26.3 mg/kg) was comparable to that of phenytoin. nih.gov

Further investigation into the mechanism of action revealed that some derivatives, such as 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, weakly inhibit sodium and calcium channels, which may contribute to their anticonvulsant effects. nih.gov Thiazolidinone derivatives with a 4-nitrobenzylidene moiety have also been identified as having significant anticonvulsant properties in both MES and pentylenetetrazole-induced seizure models. zsmu.edu.uaresearchgate.net

| Compound | Test Model | Result (ED₅₀) | Reference Compound |

|---|---|---|---|

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | Maximal Electroshock (MES) | 26.3 mg/kg | Phenytoin |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 6 Hz (32 mA) | 11.1 mg/kg | Levetiracetam |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 6 Hz (44 mA) | 40.9 mg/kg | Levetiracetam |

| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione | 6 Hz (32 mA) | Similar efficacy to Phenytoin | Phenytoin, Levetiracetam |

Skeletal Muscle Relaxant Effects

Skeletal muscle relaxants are utilized to alleviate muscle spasticity and spasms. drugs.com The imidazolidine-2,4-dione scaffold has been explored for this therapeutic application. These compounds can act either centrally, within the brain or spinal cord, or peripherally, directly on muscle fibers. drugs.com

Research into a series of 1-[[[5-(substituted phenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinediones identified several derivatives with significant skeletal muscle relaxant activity. nih.gov When evaluated in the pithed rat gastrocnemius muscle preparation, compounds with specific substitutions on the phenyl ring (4-Cl, 4-F, 3,4-di-Cl, 3-Cl-4-F, and 3-F-4-Cl) demonstrated notable activity when administered both intravenously and orally. nih.gov Similarly, a series of 3-(aminoacyl)-1-[[[5-(substituted phenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinediones were synthesized and evaluated. All tested compounds were active via the intravenous route, and the majority also showed oral activity. nih.gov One particular derivative displayed high potency in the mouse Straub tail and rotarod tests, which are used to assess muscle relaxation and motor coordination, respectively. nih.gov

Another study synthesized 5-hydroxy substitution products of 2,4-imidazolidinediones and assessed their skeletal muscle relaxant effects. nih.gov While many of these analogues were active, none surpassed the muscle relaxant efficacy of the established drug, dantrolene. nih.gov These non-clinical studies indicate that the imidazolidine-2,4-dione nucleus is a viable template for developing new skeletal muscle relaxants. nih.govnih.gov

Serotonin (B10506) Transporter (SERT) and Receptor (5-HT1A, 5-HT2A) Affinities

The serotonin (5-HT) system is a critical target for psychopharmacological agents. The serotonin transporter (SERT) and specific receptors like 5-HT1A and 5-HT2A are involved in the pathophysiology of depression and anxiety. researchgate.net Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their affinity to these serotonergic targets. nih.govnih.gov

Many of the tested imidazolidine-2,4-dione derivatives showed a high affinity for 5-HT1A receptors, with Ki values ranging from 23 to 350 nM. nih.gov Some compounds also exhibited significant affinity for 5-HT2A receptors. nih.gov In a separate study, a series of 5-arylimidazolidine-2,4-dione derivatives featuring a 4-(3-chlorophenyl)piperazinylmethyl moiety were identified as promising dual ligands for the 5-HT1A receptor and SERT. researchgate.net One compound in this series, 5-(2-methoxyphenyl)-3-{1-[4-(3-chlorophenyl)piperazin-1-yl]methyl}-imidazolidine-2,4-dione, demonstrated an antidepressant-like profile in the forced swim test in mice without impacting spontaneous locomotor activity. researchgate.net

The affinity for these targets is influenced by the structural characteristics of the derivatives, such as the nature of the arylpiperazine fragment and the length of the aliphatic chain connecting it to the imidazolidine-2,4-dione core. nih.gov For instance, compounds containing 2,3-dichloro or 3-chlorophenylpiperazine fragments were found to be the most potent SERT ligands, with pKi values in the range of 7.25–7.53. nih.gov

| Target | Compound Class | Affinity Range (Ki or pKi) |

|---|---|---|

| 5-HT1A Receptor | Arylpiperazinylalkyl derivatives | Ki: 23–350 nM |

| SERT | Derivatives with 2,3-dichloro or 3-chlorophenylpiperazine | pKi: 7.25–7.53 |

| 5-HT1A Receptor | Imidazo[2,1-f]purine-2,4-dione derivatives | Ki: 5.6–278 nM |

Anti-Inflammatory Mechanisms and Pathways

Derivatives of imidazolidine-2,4-dione have shown potential as anti-inflammatory agents in various non-clinical models. researchgate.net The carrageenan-induced paw edema model in rodents is a widely used and reproducible assay for acute inflammation, making it suitable for screening new anti-inflammatory drugs. mdpi.comcreative-biolabs.com This model involves a biphasic inflammatory response; the early phase is mediated by histamine (B1213489) and serotonin, while the later phase is primarily driven by prostaglandins. mdpi.commdpi.com